

Application Note: Determination of Anabasine in Saliva using Single-Drop Microextraction (SDME)

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Compound of Interest

Compound Name: *Anabasine*

Cat. No.: *B190304*

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Abstract

This application note details a simple, sensitive, and cost-effective method for the determination of **anabasine** in human saliva samples using single-drop microextraction (SDME) followed by gas chromatography-flame ionization detection (GC-FID). This method provides a robust protocol for researchers, scientists, and drug development professionals involved in tobacco exposure biomonitoring and pharmacokinetic studies.

Introduction

Anabasine is a tobacco alkaloid that serves as a specific biomarker for tobacco use.[1][2] Its detection in biological fluids like saliva offers a non-invasive method for assessing tobacco exposure.[3] Single-drop microextraction (SDME) is a miniaturized sample preparation technique that integrates extraction, concentration, and sample introduction into a single step, offering advantages such as minimal solvent consumption, low cost, and simplicity.[4] This document provides a detailed protocol for the determination of **anabasine** in saliva using an SDME-GC-FID method, adapted from the work of Kardani et al.[5][6]

Experimental

1. Materials and Reagents

- **Anabasine** standard (analytical grade)
- Nicotine and Cotinine standards (for broader applications)
- Internal Standard (I.S.) - e.g., Quinoline
- Methanol (HPLC grade)
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Double distilled water
- Human saliva samples (drug-free for spiking and blank analysis)
- Whatman No. 42 filter paper
- Organic solvent for microdrop (e.g., n-octane or other suitable solvent)

2. Instrumentation

- Gas chromatograph equipped with a flame ionization detector (GC-FID)
- GC microsyringe (10 μ L or 25 μ L)
- Sample vials (5 mL) with PTFE silicon septa
- Magnetic stirrer
- Centrifuge
- pH meter

3. Sample Preparation

- Collect saliva samples from volunteers.
- Filter the samples using Whatman No. 42 filter paper.

- Centrifuge the filtered saliva to remove any remaining particulate matter.[\[5\]](#)
- For analysis, transfer a 0.5 mL aliquot of the prepared saliva sample into a 5 mL sample vial.[\[5\]](#)
- Spike the sample with the desired concentration of **anabasine** standard and the internal standard.
- Dilute the sample with double distilled water to the final volume.
- Adjust the pH of the sample solution to the optimal alkaline condition (e.g., pH 9) using NaOH solution.[\[5\]](#)

4. Single-Drop Microextraction (SDME) Protocol

- Place the sample vial containing the prepared saliva sample on a magnetic stirrer.
- Withdraw a specific volume (e.g., 1 μ L) of the organic extraction solvent into the GC microsyringe.[\[5\]](#)
- Insert the microsyringe needle through the septum of the sample vial, ensuring the needle tip is immersed in the sample solution.
- Carefully depress the plunger to expose a single microdrop of the organic solvent to the sample solution.[\[5\]](#)
- Commence stirring of the sample solution at a constant rate for a predetermined extraction time (e.g., 30 minutes).[\[5\]](#)
- After extraction, retract the microdrop back into the microsyringe.[\[5\]](#)
- Immediately withdraw the microsyringe from the vial and inject the contents directly into the GC-FID for analysis.[\[5\]](#)

Experimental Workflow

Figure 1. SDME Experimental Workflow for Anabasine Analysis in Saliva

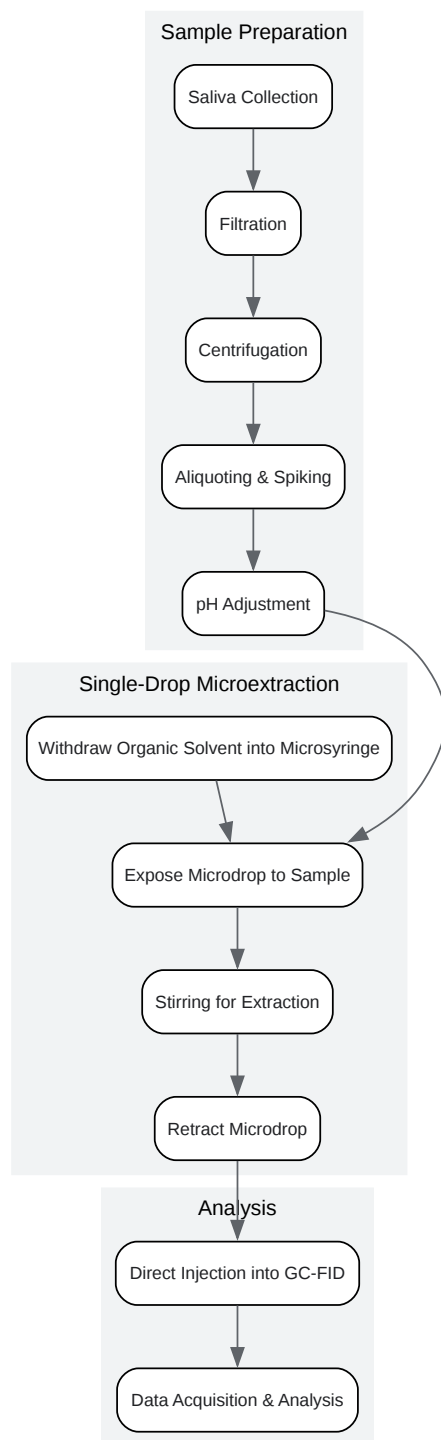
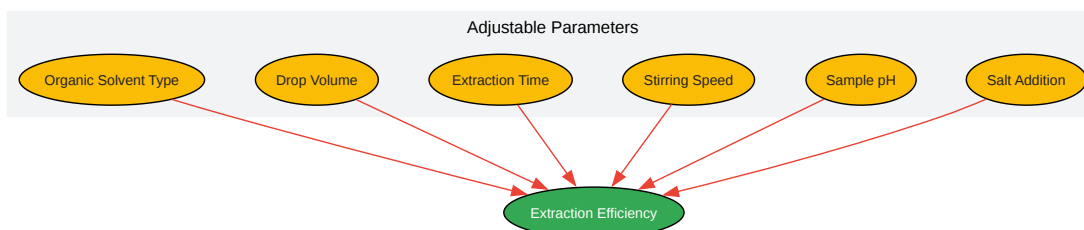


Figure 2. Interrelationship of Key SDME Parameters



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